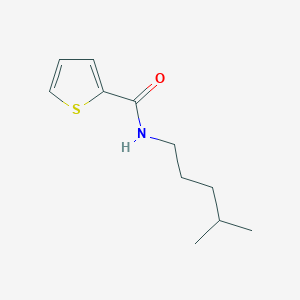

N-(4-methylpentyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylpentyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpentyl)thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with 4-methylpentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methylpentyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

N-(4-methylpentyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential use in drug development, particularly for its antibacterial properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices

Mecanismo De Acción

The mechanism of action of N-(4-methylpentyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the function of bacterial enzymes, leading to the disruption of essential cellular processes. The compound may also interact with cellular membranes, causing increased permeability and cell death .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Another thiophene derivative with similar antibacterial properties.

Thiophene-2-carboxamide derivatives: A class of compounds with various substituents at different positions on the thiophene ring.

Uniqueness

N-(4-methylpentyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its 4-methylpentyl group contributes to its lipophilicity, enhancing its interaction with lipid membranes and increasing its potential as a drug candidate .

Actividad Biológica

N-(4-methylpentyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a carboxamide group. This article explores the biological activities associated with this compound, including its antibacterial, anticancer, and other pharmacological properties.

Structural Characteristics

The compound's structure is characterized by:

- Thiophene Ring : Known for its aromatic properties and electronic characteristics.

- Carboxamide Group : Enhances solubility and biological activity.

- 4-Methylpentyl Side Chain : Increases lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities. Below are some of the key findings:

1. Antibacterial Activity

Studies have shown that compounds related to thiophene-2-carboxamides possess notable antibacterial properties. For instance, this compound has been evaluated against Extended-Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli.

Table 1: Antibacterial Efficacy Against ESBL-producing E. coli

| Compound | Concentration (mg/well) | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|---|

| This compound | 50 | 15 ± 2 | 20 | 40 |

| Control (Ciprofloxacin) | 50 | 25 ± 3 | 5 | 10 |

The results indicate that this compound displays a significant zone of inhibition, suggesting its potential as an antibacterial agent against resistant strains .

2. Anticancer Properties

Thiophene derivatives have been extensively studied for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in hepatocellular carcinoma (HCC).

Table 2: Anticancer Activity Against Hep3B Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Induces apoptosis through cell cycle arrest in G2/M phase |

| Control (Colchicine) | 5.0 | Microtubule destabilization |

The compound showed promising results with an IC50 value indicating effective cytotoxicity against cancer cells .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of various thiophene derivatives, including this compound, demonstrated its effectiveness against ESBL-producing E. coli. The research involved molecular docking studies which revealed favorable interactions between the compound and the β-lactamase enzyme active site, highlighting its potential as a novel inhibitor for antibiotic resistance .

Case Study 2: Anticancer Activity

In another study investigating anticancer properties, this compound was found to exhibit significant activity against Hep3B cells, with researchers noting that the compound's structure facilitated binding to critical cellular targets involved in cancer progression .

Propiedades

Fórmula molecular |

C11H17NOS |

|---|---|

Peso molecular |

211.33 g/mol |

Nombre IUPAC |

N-(4-methylpentyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H17NOS/c1-9(2)5-3-7-12-11(13)10-6-4-8-14-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,13) |

Clave InChI |

UCXJBDICTDGRHX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCNC(=O)C1=CC=CS1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.